molecular formula C12H12ClF3O3 B15332235 Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Cat. No.: B15332235
M. Wt: 296.67 g/mol
InChI Key: BNRVAVJKRNOJCY-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate is an organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.

Major Products Formed

    Oxidation: Formation of 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-oxopropanoate.

    Reduction: Formation of 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanol.

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

Scientific Research Applications

Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The chloro substituent and hydroxy group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-chloro-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate
  • Ethyl 3-(2-bromo-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate
  • Ethyl 3-(2-chloro-6-(difluoromethyl)phenyl)-3-hydroxypropanoate

Uniqueness

Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable compound in various applications.

Properties

Molecular Formula

C12H12ClF3O3

Molecular Weight

296.67 g/mol

IUPAC Name

ethyl 3-[2-chloro-6-(trifluoromethyl)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H12ClF3O3/c1-2-19-10(18)6-9(17)11-7(12(14,15)16)4-3-5-8(11)13/h3-5,9,17H,2,6H2,1H3

InChI Key

BNRVAVJKRNOJCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC=C1Cl)C(F)(F)F)O

Origin of Product

United States

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